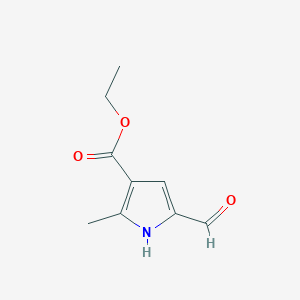

Ethyl 5-formyl-2-methyl-1h-pyrrole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-11)10-6(8)2/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSSHYJYPPPURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292285 | |

| Record name | ethyl 5-formyl-2-methyl-1h-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57061-48-0 | |

| Record name | NSC81352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-formyl-2-methyl-1h-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with ethyl formate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

化学反应分析

Types of Reactions

Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: 5-carboxy-2-methyl-1H-pyrrole-3-carboxylic acid.

Reduction: Ethyl 5-hydroxymethyl-2-methyl-1H-pyrrole-3-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex pyrrole derivatives. Its reactivity allows for various transformations, making it a valuable building block in organic chemistry. The compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse derivatives with tailored properties.

Research has identified significant biological activities associated with this compound. Notably, it has shown:

- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, modifications to the structure have enhanced these effects, suggesting potential for developing new antimicrobial agents .

- Anticancer Potential: The compound has been explored for its anticancer properties. Certain derivatives have demonstrated efficacy against various cancer cell lines, indicating that structural variations can influence biological activity significantly .

Pharmaceutical Development

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for drug development targeting conditions such as infections and cancer.

Industrial Applications

Beyond its research applications, this compound is utilized in industrial settings for the production of dyes and pigments. Its unique chemical properties allow it to serve as a precursor in synthesizing various industrial chemicals.

Types of Reactions

This compound can undergo several key reactions:

- Oxidation: The formyl group can be oxidized to yield carboxylic acids.

- Reduction: It can be reduced to form hydroxymethyl derivatives.

- Substitution: Hydrolysis of the ethyl ester can produce carboxylic acids under acidic or basic conditions.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-negative and Gram-positive bacteria as well as fungi. The results indicated that specific modifications significantly enhanced antibacterial efficacy, suggesting that this compound could be developed into effective antimicrobial agents .

Anticancer Research

In another research effort, derivatives of this compound were synthesized and tested against several cancer cell lines. The findings revealed promising results with low IC50 values against non-small cell lung cancer cells, highlighting the potential of this compound in cancer therapeutics .

作用机制

The mechanism of action of Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate and related pyrrole derivatives:

Crystallographic and Physical Properties

- Solubility : The absence of polar groups (e.g., hydroxyethyl in ’s compound 6a) reduces water solubility compared to derivatives like ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate .

生物活性

Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound is synthesized through various chemical reactions, primarily involving the Knorr synthesis method. The process typically includes the formation of the pyrrole ring followed by functionalization to introduce the formyl and ethyl groups. The general synthetic route can be summarized as follows:

- Formation of Pyrrole : Starting from 2-methyl-1H-pyrrole, the compound undergoes cyclization with appropriate carboxylic acids.

- Formylation : The introduction of the formyl group is achieved via Vilsmeier–Haack reaction.

- Esterification : The final product is obtained by esterification with ethanol in the presence of acid catalysts.

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Pathogen | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Antibacterial |

| Escherichia coli | 12 | Antibacterial |

| Candida albicans | 14 | Antifungal |

| Pseudomonas aeruginosa | 10 | Antibacterial |

The compound demonstrated a higher efficacy compared to standard antibiotics such as tetracycline in certain cases, suggesting its potential as a novel antimicrobial agent .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| MDA-MB-468 (Breast Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 6.0 |

The mechanism behind its antitumor activity appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Studies

A notable study conducted by Jin et al. synthesized several derivatives of pyrrole compounds, including this compound, and evaluated their biological activities. The results indicated that modifications on the pyrrole scaffold significantly influenced their cytotoxicity against cancer cells .

Another research highlighted its antimicrobial efficacy against resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

常见问题

Q. What are the standard synthetic routes for Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions, yielding products with 23–45% efficiency . Key steps include maintaining inert atmospheres (e.g., nitrogen) and using catalysts like DCC/DMAP for esterification. Post-synthesis, purification via column chromatography and characterization by H/C NMR, HRMS, and melting point analysis are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- H/C NMR : Identifies substituent positions and confirms structural integrity. For instance, the aldehyde proton (δ ~9.3 ppm) and ester group (δ ~4.3 ppm for –OCHCH) are diagnostic .

- HRMS : Validates molecular weight and purity (e.g., [M+H] peaks matching calculated values within 0.5 ppm error) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) .

Q. What safety precautions are necessary when handling this compound?

While classified as non-hazardous, standard lab practices include:

- PPE : Safety glasses with side shields (EN166/EU standards), nitrile gloves, and lab coats .

- Ventilation : Use fume hoods to minimize airborne exposure during synthesis.

- Emergency protocols : Flush eyes/skin with water for ≥15 minutes upon contact; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of pyrrole carboxylate derivatives?

Low yields (e.g., 23–48% in acylations ) often arise from steric hindrance or competing side reactions. Strategies include:

- Temperature control : Lowering reaction temperatures to reduce decomposition (e.g., 0–5°C for acid chloride additions).

- Catalyst screening : Testing bases like triethylamine or DMAP to enhance nucleophilicity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates .

Q. How to resolve discrepancies in NMR data when synthesizing novel derivatives?

Contradictory signals (e.g., unexpected splitting or shifts) may indicate impurities or tautomerism. Solutions include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and detects hidden peaks.

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) .

Q. How to determine the crystal structure using SHELX and validate with WinGX/ORTEP?

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 293 K).

- Structure solution : SHELXD/SHELXS for phase determination via direct methods .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond optimization (R factor <0.08) .

- Validation : WinGX/ORTEP visualizes anisotropic ellipsoids and generates CIF files for deposition. Cross-check metrics (e.g., mean σ(C–C) = 0.005–0.006 Å) to confirm accuracy .

Q. What role do hydrogen bonds play in crystal packing, and how to analyze them?

Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) stabilize supramolecular assemblies. Tools include:

- Graph-set analysis : Classifies motifs (e.g., rings) using Etter’s rules .

- Mercury (CCDC) : Maps interaction networks and calculates bond distances/angles. For example, N–H⋯O bonds (2.8–3.0 Å) contribute to layered packing in the title compound .

Q. How to apply DFT studies to predict molecular properties and compare with experimental data?

- Geometry optimization : Use B3LYP/6-31G(d) to minimize energy and compute bond lengths/angles. Compare with X-ray data (e.g., <0.02 Å deviation) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde group reactivity) .

- TD-DFT : Predict UV-Vis spectra (λ) and compare with experimental results to validate electronic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。